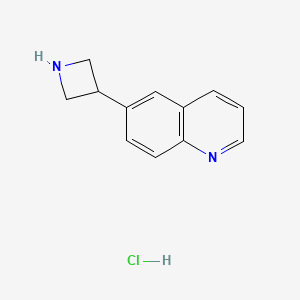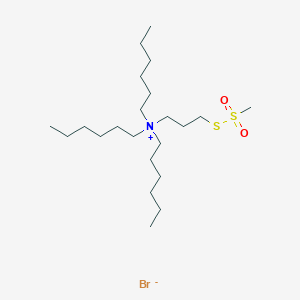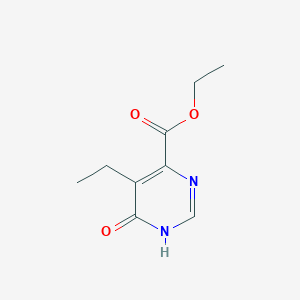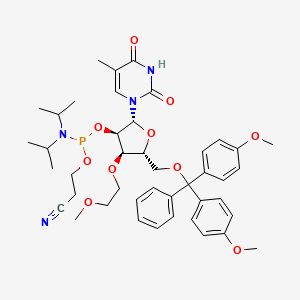
3'-O-MOE-5MeU-2'-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-MOE-5MeU-2’-phosphoramidite: is a purine nucleoside analog with broad antitumor activity. It is primarily used in the synthesis of RNA and oligonucleotides. This compound features 3’-O-methoxyethyl (MOE) protection, which enhances its compatibility and stability during RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3’-O-MOE-5MeU-2’-phosphoramidite involves the protection of the nucleoside with 3’-O-methoxyethyl groups. The process typically includes the following steps:
Protection of the 3’-hydroxyl group: The 3’-hydroxyl group of the nucleoside is protected using methoxyethyl groups.
Phosphitylation: The protected nucleoside undergoes phosphitylation to form the phosphoramidite.
Industrial Production Methods: : Industrial production of 3’-O-MOE-5MeU-2’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: : 3’-O-MOE-5MeU-2’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in substitution reactions, particularly during oligonucleotide synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and water.
Substitution: The compound is used in the presence of activators like tetrazole during oligonucleotide synthesis.
Major Products
Oxidation: The major product is the corresponding phosphate.
Substitution: The major products are modified oligonucleotides with enhanced stability and binding affinity
Scientific Research Applications
3’-O-MOE-5MeU-2’-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and cancers.
Industry: Applied in the production of high-purity oligonucleotides for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of 3’-O-MOE-5MeU-2’-phosphoramidite involves:
Inhibition of DNA Synthesis: The compound inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination.
Induction of Apoptosis: It induces apoptosis in cancer cells by disrupting DNA replication and repair mechanisms
Comparison with Similar Compounds
Similar Compounds
2’-O-MOE-5MeU-3’-phosphoramidite: Another phosphoramidite monomer used in oligonucleotide synthesis.
2’-MOE-5mC Phosphoramidite: Used for RNA synthesis with similar protective groups.
Uniqueness: : 3’-O-MOE-5MeU-2’-phosphoramidite is unique due to its specific 3’-O-methoxyethyl protection, which provides enhanced stability and compatibility during RNA synthesis. This makes it particularly valuable in the synthesis of therapeutic oligonucleotides .
Properties
Molecular Formula |
C43H55N4O10P |
|---|---|
Molecular Weight |
818.9 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-39-38(53-26-25-50-6)37(56-41(39)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1 |
InChI Key |
KEZSAZVVRSGBSV-KZQAAKLLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B13713243.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)

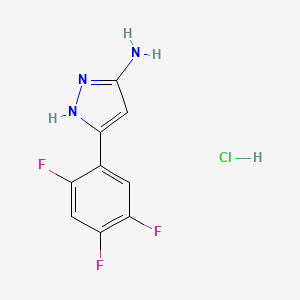

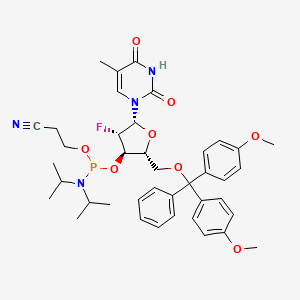
![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)
